molecular formula C15H16ClN3OS B2994537 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216517-25-7

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2994537
CAS No.: 1216517-25-7
M. Wt: 321.82
InChI Key: NHRNUYIHIYMQLP-UHFFFAOYSA-N
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Description

6-Ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative with a substituted aniline moiety. The core structure consists of a fused thiophene-pyrimidine ring system, with an ethyl group at position 6 and a 4-methoxyphenyl group attached via the N-4 amine. The hydrochloride salt enhances aqueous solubility, a common strategy for improving pharmacokinetic properties .

The ethyl and methoxyphenyl substituents likely modulate lipophilicity, target binding, and metabolic stability.

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c1-3-12-8-13-14(16-9-17-15(13)20-12)18-10-4-6-11(19-2)7-5-10;/h4-9H,3H2,1-2H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNUYIHIYMQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon source reagents . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of catalysts such as calcium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thienopyrimidine Core

Position 6 Modifications
  • Target Compound : Ethyl group at position 5.
  • Analog 1: 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine ().
  • Analog 2: 5,6-Dimethyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (). Dual methylation at positions 5 and 6 increases steric hindrance, which may restrict binding to certain enzyme active sites.
Position 4 Modifications
  • Target Compound : 4-Methoxyphenyl group.
  • Analog 3: N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (). Halogenated aryl groups (Cl, F) introduce electronegative character, enhancing hydrogen bonding but possibly raising toxicity concerns.
  • Analog 4: (R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (). Bromine increases molecular weight and may improve binding affinity via halogen bonds.

Key Insight : Methoxy groups (-OCH3) improve solubility and moderate electron-donating effects, balancing bioavailability and target engagement .

Pharmacological and Physicochemical Properties

Solubility and Salt Forms
  • The hydrochloride salt in the target compound enhances water solubility, a feature shared with N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride (CAS 893738-04-0, ).
  • Methylsulfonylphenyl analogs (e.g., ) exhibit higher polarity due to the sulfonyl group, which may reduce CNS penetration but improve renal clearance.

Biological Activity

Overview

6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound belonging to the thienopyrimidine class. This compound exhibits a diverse range of biological activities, including antiviral , anticancer , and anti-inflammatory properties. Its unique thieno[2,3-d]pyrimidine core structure makes it a significant subject of study in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial in disease progression. The binding affinity of this compound to its targets leads to modulation of their activity, resulting in various therapeutic effects.

Anticancer Activity

Research indicates that this compound demonstrates notable antiproliferative effects against various cancer cell lines. In studies using the NCI-60 cancer cell line panel, the compound exhibited an average GI50 (concentration causing 50% inhibition of cell proliferation) of approximately 10 nM across multiple sensitive cancer cell lines, indicating strong anticancer potential .

Table 1: Antiproliferative Potency Against Cancer Cell Lines

Cell Line TypeGI50 (nM)Reference
Leukemia5-6
Non-Small Cell Lung2-17
Colon Cancer2-6
Melanoma2-25
Breast Cancer2-6

In vivo studies using xenograft models have also shown that this compound can significantly reduce tumor growth when administered at doses of 75 mg/kg three times a week, demonstrating its potential as an effective anticancer agent .

Antiviral and Anti-inflammatory Properties

The compound has been reported to possess antiviral activities, making it a candidate for further investigation in the treatment of viral infections. Additionally, its anti-inflammatory properties suggest potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antiproliferative Effects : In vitro studies have shown that the compound effectively induces microtubule depolymerization, which is critical for its anticancer activity. The IC50 values for these effects were found to be significantly lower than those of lead compounds in similar studies .
  • Selectivity Index : The selectivity index (SI) for this compound was calculated to be greater than that of other tested thienopyrimidine derivatives, indicating its enhanced safety profile and efficacy against cancer cells compared to normal cells .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interactions with biological macromolecules such as proteins and nucleic acids are essential for understanding its therapeutic effects. This includes potential pathways involved in apoptosis and cell cycle regulation .

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